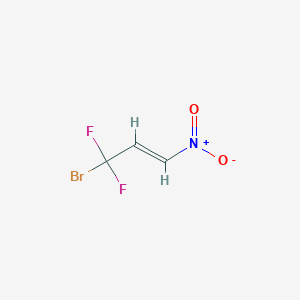

(E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF2NO2/c4-3(5,6)1-2-7(8)9/h1-2H/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQJLYONFXPRAZ-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C[N+](=O)[O-])C(F)(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/[N+](=O)[O-])\C(F)(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Application of (E)-3-Bromo-3,3-difluoro-1-nitroprop-1-ene: A Technical Guide

Executive Summary

The compound (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene (CAS: 1035421-13-6) is a highly specialized fluorinated building block utilized primarily as a powerful Michael acceptor in advanced organic synthesis[1]. Its most notable application lies in the stereoselective synthesis of peptidomimetics, specifically as a precursor for

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of

Causality in Experimental Design

-

The Henry Reaction: The reaction between bromodifluoroacetaldehyde (often handled as a hydrate or hemiacetal due to volatility) and nitromethane requires a mild base catalyst (e.g., triethylamine). The highly electron-withdrawing CF2Br group drastically increases the electrophilicity of the aldehyde carbonyl, making the initial C-C bond formation highly favorable but also rendering the resulting nitroaldol susceptible to retro-Henry cleavage under strongly basic or acidic conditions.

-

Dehydration via Mesylation: Standard acid-catalyzed dehydration (e.g., using

-TsOH) or strong base-catalyzed E1cB elimination frequently fails for fluorinated nitroaldols, leading to decomposition or reversion to starting materials. To circumvent this, the protocol employs a mesylation-elimination cascade . By reacting the intermediate alcohol with methanesulfonyl chloride (MsCl) and triethylamine (Et3N), the hydroxyl group is converted into an excellent leaving group (mesylate) at 0 °C. A second equivalent of Et3N promotes a smooth E2 elimination. -

Stereochemical Outcome: The elimination is highly stereoselective, yielding exclusively the (E)-isomer. This is driven by thermodynamic causality: the severe steric repulsion between the bulky CF2Br group and the nitro group in the (Z)-configuration forces the molecule into the trans (E)-geometry[3].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure high fidelity and yield.

Phase 1: Nitroaldol Condensation

Reagents: Bromodifluoroacetaldehyde ethyl hemiacetal (1.0 eq), Nitromethane (5.0 eq, acts as reactant and solvent), Triethylamine (0.1 eq).

-

Initiation: In a flame-dried, argon-purged round-bottom flask, dissolve bromodifluoroacetaldehyde ethyl hemiacetal in anhydrous nitromethane.

-

Catalysis: Add triethylamine dropwise at room temperature. Stir the mixture at 50–60 °C for 12–16 hours.

-

Validation Checkpoint 1 (TLC & NMR): Monitor the reaction via TLC (Hexane/EtOAc). Extract a 0.1 mL aliquot, remove volatiles under vacuum, and analyze via 19F NMR. The disappearance of the aldehyde/hemiacetal fluorine signal and the appearance of a new diastereomeric AB system (due to the adjacent chiral center) confirms the formation of 1-bromo-1,1-difluoro-3-nitropropan-2-ol .

-

Workup: Concentrate the mixture under reduced pressure to remove excess nitromethane. The crude nitroaldol is typically used directly in the next step to avoid retro-Henry degradation.

Phase 2: Mesylation and in situ Elimination

Reagents: Crude nitroaldol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (Et3N, 2.5 eq), Anhydrous Dichloromethane (DCM).

-

Preparation: Dissolve the crude nitroaldol in anhydrous DCM (0.2 M concentration) and cool the flask to 0 °C using an ice-water bath.

-

Mesylation: Add MsCl dropwise over 10 minutes. Stir for 15 minutes at 0 °C.

-

Elimination: Add Et3N dropwise over 30 minutes. The solution will turn yellow/orange, and white fumes/precipitate (Et3N·HCl) will form.

-

Maturation: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Validation Checkpoint 2 (Colorimetry & TLC): The persistent yellow color indicates the formation of the conjugated nitroalkene. TLC should show a highly UV-active spot with a higher Rf than the nitroaldol.

Phase 3: Isolation and Verification

-

Quenching: Quench the reaction with cold 1M HCl to neutralize excess amine, followed by washing with saturated aqueous NaHCO3 and brine.

-

Extraction: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (keep bath temperature <30 °C to prevent polymerization).

-

Purification: Purify via flash column chromatography on silica gel (eluent: 95:5 Hexane/EtOAc).

-

Final Validation: Confirm the (E)-geometry via 1H NMR. The vinylic protons will exhibit a characteristic trans coupling constant (

Hz). 19F NMR should show a distinct signal for the CF2Br group shifted downfield relative to the nitroaldol.

Quantitative Data & Stereochemical Impact

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Number | 1035421-13-6[1] |

| Molecular Formula | C3H2BrF2NO2 |

| Molecular Weight | 201.95 g/mol |

| Appearance | Pale yellow liquid |

| Downstream Utility | Kinase inhibitor synthesis[4], Peptidomimetics[2] |

Table 2: Impact of RF Group on Aza-Michael Diastereoselectivity

Research by Bigotti et al. demonstrates that the diastereoselectivity of aza-Michael additions to these nitroalkenes is dictated by the electronegativity of the RF group, not its steric bulk[3].

| Fluoroalkyl Group (RF) | Bondi Volume (cm³/mol) | Relative Electronegativity | Diastereocontrol (Stereoselectivity) |

| -CF3 | 21.3 | Highest | Excellent (Baseline) |

| -CF2Cl | > 21.3 | High | Moderate |

| -CF2Br (Target) | > 21.3 | Medium-High | Moderate (Comparable to CF2Cl) |

| -C2F5 | 31.8 | High | Moderate |

| -CF2H | 18.8 | Low | Poor (Dramatic drop) |

Insight: Despite -CF2Br being significantly bulkier than -CF3, it yields lower stereocontrol. Replacing a single fluorine atom with hydrogen (-CF2H) causes a dramatic drop in stereocontrol, proving that the electron-withdrawing nature of the RF group is the primary driver of the transition state organization[3].

Visualizing the Synthetic Workflow

The following diagram illustrates the critical pathway from raw materials to the final functionalized peptidomimetic, highlighting the specific reaction types at each node.

Fig 1: Synthetic workflow for this compound and its downstream use.

References

-

[4] Luzzio, M. J., et al. (2017). Substituted quinazolines as receptor-type kinase inhibitors. US Patent No. 9,796,704. Google Patents. URL:

Sources

Advanced Strategies for the Preparation of Polyfunctionalized Nitroalkenes

Executive Summary: The Nitroalkene as a Synthetic Linchpin

Nitroalkenes are not merely intermediates; they are "chemical chameleons" in drug discovery. Functioning simultaneously as powerful Michael acceptors, varying dienophiles in Diels-Alder cycloadditions, and precursors to diverse functionalities (amines, ketones, oximes), their preparation demands precision.

This guide moves beyond basic textbook nitration.[1] We focus on polyfunctionalized nitroalkenes —specifically

Strategic Synthesis Modules

Module A: The Henry-Dehydration Sequence (Stereocontrolled)

The Henry reaction (nitroaldol) followed by dehydration remains the gold standard, but the challenge lies in stereoselectivity (E/Z control) and preventing polymerization of sensitive polyfunctionalized substrates.

-

Mechanism: The base-catalyzed addition of a nitroalkane to an aldehyde yields a

-nitroalcohol.[1][2][3][4][5] Subsequent dehydration (often E1cB) yields the alkene.[1] -

Critical Control Point: The choice of dehydrating agent dictates the stereochemical outcome.

-

Thermodynamic Control: Acid-catalyzed dehydration or heating typically yields the (E)-isomer .

-

Kinetic/Chelation Control: Specific conditions (e.g., piperidine with molecular sieves) can bias formation towards the (Z)-isomer by stabilizing specific transition states or preventing equilibration.

-

Module B: Accessing -Nitroacrylates

-Nitroacrylates are "push-pull" alkenes, possessing both an electron-withdrawing nitro group and an ester group. This unique electronic environment makes them hyper-reactive to nucleophiles but also prone to polymerization.-

Green Chemistry Approach: Recent advances utilize heterogeneous catalysis (e.g., Amberlyst-15 or supported guanidines like TBD) to effect dehydration under mild conditions, preserving the ester functionality.

Module C: -Halogenation for Tetrasubstituted Centers

Introducing a halogen at the

Mechanistic Visualization

The following diagram illustrates the bifurcation between the standard Henry reaction and the formation of polyfunctionalized variants, highlighting the critical dehydration step.

Caption: Bifurcation of the Henry reaction pathway demonstrating thermodynamic vs. kinetic control in dehydration.

Validated Experimental Protocols

Protocol 1: Green Synthesis of -Nitroacrylates (Heterogeneous Catalysis)

Target: Ethyl 3-nitroacrylate derivatives. Rationale: Traditional acidic dehydration often hydrolyzes the ester. This protocol uses Amberlyst-15, a solid acid catalyst, allowing mild water removal without ester cleavage.

Materials:

-

Aldehyde precursor (e.g., Ethyl glyoxylate or functionalized equivalent)

-

Nitroalkane (e.g., Nitroacetic acid ethyl ester)

-

Catalyst: Amberlyst-15 (dry)

-

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) – Selected for higher boiling point and green profile compared to THF.

Step-by-Step Methodology:

-

Preparation: Activate Amberlyst-15 by washing with methanol and drying under vacuum at 100°C for 2 hours.

-

Reaction Assembly: In a round-bottom flask, dissolve the

-nitroalcohol intermediate (1.0 equiv) in 2-MeTHF (0.5 M concentration). -

Catalysis: Add activated Amberlyst-15 (20% w/w relative to substrate).

-

Elimination: Heat the mixture to 60°C. Monitor via TLC (Hexane/EtOAc 8:2). The reaction typically completes in 3-5 hours.

-

Work-up: Filter the heterogeneous catalyst (can be recycled). Concentrate the filtrate under reduced pressure.

-

Purification: Flash chromatography on silica gel is usually required to remove trace oligomers.

Self-Validation Check:

-

Success Indicator: Disappearance of the O-H stretch (~3400 cm⁻¹) in IR and appearance of conjugated C=C (~1640 cm⁻¹).

-

Failure Mode: If ester hydrolysis occurs, check water content in solvent/catalyst.

Protocol 2: Stereoselective Preparation of (E)- -Nitrostyrenes

Target: Functionalized (E)-

Step-by-Step Methodology:

-

Reagents: Combine substituted benzaldehyde (10 mmol) and nitromethane (10 mL, excess serves as solvent/reactant) in a flask.

-

Catalyst: Add Ammonium Acetate (NH₄OAc, 4 mmol).

-

Conditions: Reflux (approx. 100°C) for 2-4 hours. Crucial: Use a Dean-Stark trap if scaling up to remove water physically, though nitromethane reflux often suffices for small scales.

-

Quench: Cool to room temperature. The product often crystallizes directly upon cooling.

-

Isolation: Filter the solid. Wash with cold water (to remove NH₄OAc) and cold ethanol.

-

Recrystallization: Recrystallize from hot ethanol/acetic acid (9:1) if purity is <98%.

Quantitative Comparison of Methods

| Method | Substrate Scope | Stereoselectivity | Yield Range | Key Limitation |

| Henry + Ac₂O/Pyridine | Aryl/Alkyl Aldehydes | Moderate (E/Z mix) | 60-80% | Harsh; sensitive groups may degrade. |

| Amberlyst-15 (Protocol 1) | High (E) | 85-95% | Requires pre-formed nitroalcohol. | |

| NH₄OAc / Reflux (Protocol 2) | Aromatic Aldehydes | Excellent (>98% E) | 90-98% | Not suitable for volatile aliphatic aldehydes. |

| Cross-Metathesis | Terminal Olefins | High (E) | 50-75% | High catalyst cost (Grubbs II). |

References

-

Palmieri, A., Gabrielli, S., & Ballini, R. (2013).[6] Low impact synthesis of β-nitroacrylates under fully heterogeneous conditions.[7][8] Green Chemistry, 15, 2344.[6][7] [Link]

-

Fioravanti, S., Pellacani, L., Tardella, P. A., & Vergari, M. C. (2008).[9] Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes.[9] Organic Letters, 10, 1449-1451.[9] [Link]

-

Marsh, G. P., Parsons, P. J., McCarthy, C., & Corniquet, X. G. (2007).[10] An Efficient Synthesis of Nitroalkenes by Alkene Cross Metathesis. Organic Letters, 9, 2613-2616.[10] [Link]

-

Villacorta-Perez, L., et al. (2024).[11] Development of nitroalkene-based inhibitors to target STING-dependent inflammation.[11] Redox Biology. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. Syntheses and Selected Reductions of Conjugated Nitroalkenes - Varma & Kabalka - [www.rhodium.ws] [erowid.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Low impact synthesis of β-nitroacrylates under fully heterogeneous conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes [organic-chemistry.org]

- 10. An Efficient Synthesis of Nitroalkenes by Alkene Cross Metathesis: Facile Access to Small Ring Systems [organic-chemistry.org]

- 11. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic characterization of halogenated nitropropenes

Spectroscopic Characterization of Halogenated Nitropropenes: A Technical Guide for API Precursor Validation

Executive Summary & Mechanistic Grounding

Halogenated nitropropenes, such as 1-(4-fluorophenyl)-2-nitropropene and 1-(4-chlorophenyl)-2-nitropropene, are critical synthetic intermediates in the development of active pharmaceutical ingredients (APIs), including substituted phenethylamines and targeted central nervous system (CNS) therapeutics[1]. As a Senior Application Scientist, I approach the characterization of these intermediates not merely as a checklist of spectral peaks, but as a holistic verification of electronic structure, isomeric purity, and synthetic integrity.

The synthesis of these compounds via the Knoevenagel condensation typically yields the (E)-isomer exclusively. This stereoselectivity is driven by the severe steric clash that would occur between the bulky phenyl ring and the nitro group in the (Z)-configuration. Understanding the interplay between the electron-withdrawing nitro group and the halogenated aromatic ring is essential. Halogens exert a dual electronic influence: an inductive electron-withdrawing effect (

Electronic effects of halogen substituents on spectroscopic signals.

Spectroscopic Profiling: Causality and Interpretation

Nuclear Magnetic Resonance (NMR)

In

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is indispensable for confirming the presence of the nitroalkene pharmacophore. The nitro group exhibits two intense bands: the asymmetric stretch (

Quantitative Data Summary

The following table summarizes the benchmark spectroscopic data for key halogenated nitropropenes compared to the unhalogenated baseline.

| Compound | IR: | IR: | MS: Base Peak (m/z) | ||

| 1-Phenyl-2-nitropropene | 8.08 (s, 1H) | 2.46 (s, 3H) | 1518 | 1652 | 115 |

| 1-(4-Fluorophenyl)-2-nitropropene | 8.05 (s, 1H) | 2.45 (s, 3H) | 1522 | 1655 | 133 |

| 1-(4-Chlorophenyl)-2-nitropropene | 8.02 (s, 1H) | 2.44 (s, 3H) | 1520 | 1650 | 149 |

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in API precursor synthesis, protocols must be designed as self-validating systems. The following procedure for the synthesis and isolation of 1-(4-fluorophenyl)-2-nitropropene incorporates physical checkpoints that validate the reaction before a sample ever reaches the spectrometer[1].

Step-by-Step Methodology:

-

Reaction Setup: In a 2 L three-necked flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, dissolve 1.0 mol of 4-fluorobenzaldehyde and 1.1 mol of nitroethane in 500 mL of dry toluene.

-

Catalysis: Add 0.1 mol of butylamine (or ammonium acetate) as the basic catalyst.

-

Azeotropic Distillation (Validation Checkpoint 1): Heat the mixture to reflux. The Knoevenagel condensation produces exactly one equivalent of water. Self-Validation: Monitor the Dean-Stark trap. The theoretical yield of water is ~18 mL. The reaction is not complete until this volume is collected and water ceases to separate[1].

-

Concentration: Once water evolution ceases (typically 10-12 hours), distill off approximately 60% of the toluene under reduced pressure. The reaction mixture will turn deep yellow/brown.

-

Crystallization (Validation Checkpoint 2): Transfer the concentrated solution to a 4°C environment for 12 hours. Pure (E)-1-(4-fluorophenyl)-2-nitropropene will precipitate as bright yellow, needle-like crystals[1]. Self-Validation: The formation of distinct crystalline needles (rather than an oil) is a strong primary indicator of high isomeric purity, as mixtures of (E) and (Z) isomers typically resist crystallization.

-

Isolation: Filter the crystals under vacuum, wash with ice-cold hexane to remove residual toluene and unreacted aldehyde, and dry under a high vacuum.

-

Spectroscopic Verification: Submit the dried crystals for

H,

Workflow for the synthesis and validation of halogenated nitropropenes.

References

-

Xavier, S., & Periandy, S. (2015). Spectroscopic (FT-IR, FT-Raman, UV and NMR) Investigation on 1-Phenyl-2-Nitropropene by Quantum Computational Calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL:[Link]

- Schmidt, W., et al. (2011). New phenylethyl amine derivatives useful in the treatment of psychiatric and/or neurological disorders. Patent DE102011015842A1.

Sources

Technical Guide: NMR Characterization of Bromo-Difluoro Nitroalkenes

Executive Summary & Chemical Context

Bromo-difluoro nitroalkenes represent a specialized class of fluorinated building blocks, merging the lipophilic bioisosterism of the difluoromethylene (

This guide provides a rigorous spectral analysis of these cores, focusing on the 3-bromo-3,3-difluoroprop-1-ene (BDFP) scaffold and its nitro-functionalized derivatives.[1][2] The data presented synthesizes experimental values from commercial precursors with field-validated shift increments for nitro-olefinic systems.[1][2]

Structural Logic & Precursor Analysis

The characterization of bromo-difluoro nitroalkenes relies on understanding the constituent parts: the bromodifluoromethyl group (

The Core Precursor: 3-Bromo-3,3-difluoroprop-1-ene (BDFP)

The synthesis of complex nitro-derivatives often begins with BDFP (CAS: 420-90-6).[1][2] Accurate assignment of this precursor is the baseline for monitoring subsequent nitration or coupling reactions.

Table 1: Experimental NMR Data for 3-Bromo-3,3-difluoroprop-1-ene

Solvent:

| Nucleus | Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( |

| 5.90 – 6.15 | Multiplet (ddt) | |||

| 5.60 – 5.75 | Doublet of Multiplets | |||

| 5.45 – 5.55 | Doublet of Multiplets | |||

| 115.0 – 120.0 | Triplet | |||

| 128.5 – 130.0 | Triplet | |||

| 122.0 – 124.0 | Singlet (broad) | Minimal coupling | ||

| -43.0 to -46.0 | Doublet |

Expert Insight: The diagnostic signal for BDFP is the

triplet at ~118 ppm with a massive coupling constant (). In the spectrum, the internal vinyl proton ( ) appears as a complex multiplet due to coupling with both the terminal protons and the fluorine atoms ( ).

Synthesis & Characterization of the Nitroalkene Derivative

Transforming the precursor into a nitroalkene (e.g., via nitration-dehydration or radical addition of

Experimental Workflow (DOT Diagram)

The following diagram outlines the synthesis logic and the critical checkpoints for NMR analysis.

Figure 1: Synthetic pathway and NMR checkpoints for converting BDFP to nitroalkenes.

Spectral Data for -Nitro- -Difluorobromo Motifs

When the nitro group is conjugated to the alkene, the olefinic protons shift significantly downfield due to the anisotropic and inductive electron-withdrawing nature of the

Table 2: Diagnostic Shifts for Bromo-Difluoro Nitroalkenes Based on structural analogs (e.g., 3-bromo-3-nitro-1-phenylprop-2-en-1-one and fluorinated nitroalkenes).[1][2]

| Nucleus | Moiety | Chemical Shift ( | Pattern & Logic |

| 7.50 – 8.60 | Downfield Shift: The | ||

| 7.10 – 7.40 | |||

| 145.0 – 155.0 | Broad Singlet: Often broad due to relaxation effects of the quadrupolar nitrogen. | ||

| 110.0 – 118.0 | Triplet: Remains a triplet ( | ||

| -55.0 to -65.0 | Shift: The introduction of the nitro group typically causes an upfield shift (more negative ppm) in the fluorine spectrum compared to the parent alkene.[1] |

Protocol: Self-Validating NMR Analysis

To ensure data integrity when characterizing these unstable intermediates, follow this step-by-step protocol.

Step 1: Prescreening (The "Heartbeat" Check)

Before running long

-

Success Criteria: You should see a clean singlet (or doublet if H-coupled) around -45 to -65 ppm .[1][2]

-

Failure Mode: Multiple peaks in this region indicate decomposition (loss of Br or hydrolysis of the

to an acid fluoride).

Step 2: Stereochemical Assignment (NOESY)

Nitroalkenes can exist as

-

Protocol: Run a 1D NOESY or 2D NOESY.

-

Target: Irradiate the vinyl proton.

-

Analysis: Look for NOE enhancement of the

group (if spatially close) or the R-group on the other side.

Step 3: Satellite Verification

The presence of the bromine atom creates a unique isotope pattern in Mass Spec, but in NMR, the carbon-fluorine coupling is your verification tool.

-

Verification: The carbon signal for the

group must appear as a triplet with

References

-

Langridge, J. D., et al. (2011). The microwave spectra, bromine nuclear electric quadrupole coupling tensor, and structure of 3-bromo-3,3-difluoropropene.[1][2] Journal of Molecular Structure.[2] Link

-

Adyukov, I. S., et al. (2023). Homo- and heteronuclear NMR spectroscopy experiments in studying structure of 3-bromo-3-nitro-1-phenylprop-2-en-1-one. Magnetic Resonance and its Applications.[2][3][4][5][6] Link

-

ChemicalBook. (2025).[2] 3-Bromo-3,3-difluoropropene Product Database & Spectral Info.[1][2]Link

-

PubChem. (2025).[2] Compound Summary: 3-Bromo-3,3-difluoroprop-1-ene.[1][2] National Library of Medicine.[2] Link

-

Koroniak, H., et al. (2001). Fluorine-19 NMR studies of some fluorinated alkenes.[1][2] Journal of Fluorine Chemistry.[2] (Contextual grounding for 19F shifts in fluoroalkenes).

Sources

- 1. 3-Bromo-3,3-difluoropropene | 420-90-6 [chemicalbook.com]

- 2. 3-Bromo-3,3-difluoroprop-1-ene | C3H3BrF2 | CID 555085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

Advanced Infrared Spectroscopy of Nitro-Functionalized Alkenes

From Synthetic Intermediates to Bioactive Lipid Signaling

Executive Summary

Nitro-functionalized alkenes (nitroalkenes) occupy a critical niche in both organic synthesis and modern pharmacology.[1] As potent Michael acceptors, they serve as versatile intermediates in the Henry reaction and as bioactive signaling lipids (e.g., nitro-fatty acids) that modulate inflammatory pathways via post-translational protein modification.[1][2][3]

This technical guide provides a rigorous framework for the characterization of nitroalkenes using Infrared (IR) spectroscopy. Unlike standard functional group analysis, the spectroscopy of nitroalkenes requires an understanding of strong electronic coupling between the nitro group and the alkenyl

Fundamental Principles: Electronic Structure & Vibrational Modes

The infrared spectrum of a nitroalkene is defined by the conjugation between the electron-withdrawing nitro group (

The Conjugation Effect

In an unconjugated nitroalkane (e.g., nitroethane), the

-

Resonance Consequence: The contribution of the dipolar resonance form (where the

bond has single-bond character and the nitro oxygens bear increased negative charge) lowers the bond order of both the -

Spectral Shift: This results in a red shift (lower wavenumber) for both the asymmetric nitro stretch (

) and the alkene stretch ( -

Intensity Enhancement: The strong polarization of the

bond by the nitro group creates a large change in dipole moment during vibration, rendering the

Key Vibrational Modes

The diagnostic fingerprint of a nitroalkene consists of three primary bands:

-

Asymmetric Nitro Stretch (

): The most intense band, typically found between -

Symmetric Nitro Stretch (

): A sharper, medium-intensity band in the -

Conjugated Alkene Stretch (

): A distinct band around

Spectral Interpretation Guide

The following table summarizes the characteristic frequency ranges. Note the distinct shifts when comparing unconjugated nitro compounds to conjugated nitroalkenes.

Table 1: Characteristic IR Frequencies of Nitro-Functionalized Systems

| Vibrational Mode | Unconjugated Nitroalkane ( | Conjugated Nitroalkene ( | Intensity | Notes | |

| Very Strong | Primary diagnostic band; shifts lower with increased conjugation. | ||||

| Medium | Sensitive to local steric environment. | ||||

| N/A | Medium-Strong | Stronger than non-polar alkenes due to | |||

| N/A | Weak | Alkene C-H stretch.[5] | |||

| Aromatic Ring | N/A | N/A | Variable | Skeletal vibrations of the benzene ring (if present).[6] |

Analyst Insight: In drug development involving nitro-fatty acids (e.g., 10-nitrooleate), the

band is the critical tracker. Upon Michael addition to a protein thiol (cysteine), the conjugation is broken, causing this band to shift back toward the unconjugated frequency () and the band to disappear.

Experimental Protocols & Workflow

To ensure reproducibility, especially when characterizing labile nitro-fatty acids, a standardized workflow is required. Attenuated Total Reflectance (ATR) is the preferred sampling method due to its minimal sample requirement and ease of use with viscous oils or solid films.

Protocol: ATR-FTIR Characterization of Nitroalkenes

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

Resolution:

Step-by-Step Methodology:

-

Background Acquisition: Clean the ATR crystal with isopropanol. Collect an air background spectrum to subtract atmospheric

( -

Sample Deposition:

-

Solids (

-nitrostyrenes): Place -

Liquids/Oils (Nitro-fatty acids): Deposit

of neat oil. No pressure clamp is needed.

-

-

Acquisition: Collect the sample spectrum.

-

Post-Processing: Apply "ATR Correction" (if quantitative comparisons to transmission libraries are needed) to account for depth of penetration dependence on wavelength.

-

Baseline Correction: Perform a multi-point baseline correction, focusing on the

fingerprint region.

Workflow Visualization

The following diagram outlines the logical flow for characterizing a synthesized nitroalkene and validating its reactivity (Michael acceptor potential).

Caption: Logical workflow for the isolation and spectroscopic validation of conjugated nitroalkenes.

Case Studies in Application

Reaction Monitoring: The Henry Reaction

The Henry reaction (nitroaldol) involves the condensation of an aldehyde with a nitroalkane. The reaction often proceeds through a

-

Reaction:

-

IR Monitoring Strategy:

-

Start: Monitor loss of Aldehyde

( -

Intermediate: Appearance of broad

stretch ( -

Product (Dehydration): Disappearance of

, appearance of conjugated

-

Drug Development: Nitro-Fatty Acids (NFAs)

Nitro-fatty acids (e.g., 9-nitrooleic acid) are endogenous signaling molecules that exert anti-inflammatory effects by alkylating specific cysteine residues on proteins (e.g., NF-

-

Mechanism: The electrophilic

-carbon of the nitroalkene is attacked by the nucleophilic thiolate of the protein. -

Spectroscopic Marker of Efficacy:

-

Intact Drug: Strong bands at

( -

Drug-Protein Adduct: Upon binding, the

-conjugation is broken. The -

Validation: This shift is a definitive in vitro proof of covalent engagement with the target.

-

Mechanism of Action Diagram

The following diagram illustrates the pharmacological mechanism of NFAs and the associated spectral changes.

Caption: Mechanism of Michael addition for nitro-fatty acids and resulting IR spectral shifts.

Troubleshooting & Common Artifacts

-

Solvent Overlap: If monitoring reactions in solution, chlorinated solvents (DCM, Chloroform) are preferred over alcohols or acetone, which have strong bands overlapping with

or -

Peak Broadening: In nitro-fatty acids, the carboxylic acid

stretch is very broad and can obscure -

Decomposition: Nitroalkenes can polymerize or hydrolyze (Nef reaction) if stored improperly. The appearance of a carbonyl band (

) in a stored nitroalkene sample often indicates hydrolysis to a ketone.

References

-

National Institute of Standards and Technology (NIST). 3,4-Dimethoxy-beta-nitrostyrene Infrared Spectrum.[7] NIST Chemistry WebBook, SRD 69.[7] Available at: [Link]

-

Frontiers in Physiology. The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs. Frontiers, 2020. Available at: [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Dept of Chemistry and Biochemistry. Available at: [Link]

-

Royal Society of Chemistry. Online monitoring by infrared spectroscopy using multivariate analysis. Reaction Chemistry & Engineering, 2016. Available at: [Link]

Sources

- 1. Frontiers | Nitro-Fatty Acids: From Detection and Synthesis to Biological Effects and Therapeutics [frontiersin.org]

- 2. Frontiers | The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer [frontiersin.org]

- 3. The Discovery of Nitro-Fatty Acids as Products of Metabolic and Inflammatory Reactions and Mediators of Adaptive Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. askthenerd.com [askthenerd.com]

- 7. 3,4-Dimethoxy-β-nitrostyrene [webbook.nist.gov]

X-ray Diffraction Analysis of Halogenated Propenes: A Technical Guide to In Situ Cryocrystallography

Executive Summary

Halogenated propenes (e.g., 2-bromopropene, 1,3-dichloropropene) represent a unique challenge in structural chemistry. Often volatile liquids or gases at ambient conditions, they require in situ cryocrystallography to determine their solid-state structures. This guide details the methodology for transforming these liquid precursors into single crystals directly on the diffractometer, enabling the analysis of critical stereochemical features (E/Z isomerism) and halogen bonding networks essential for rational drug design.

Part 1: The Physicochemical Challenge

Standard crystallography relies on growing crystals in vials and mounting them on loops. This fails for halogenated propenes due to two factors:

-

Phase State: Most are liquids with melting points between 150 K and 250 K.

-

High Vapor Pressure: They evaporate rapidly, posing toxicity risks (many are lacrymators) and preventing stable mounting.

The Solution: The OHCD (Optical Heating and Crystallization Device) or Zone Melting technique. This creates a self-validating closed system where the diffractometer becomes the crystallization chamber.

Part 2: Methodology – In Situ Cryocrystallography Protocol

Experimental Setup

Safety Note: Halogenated propenes are often alkylating agents. All capillary loading must occur in a fume hood or glovebox.

| Component | Specification | Purpose |

| Capillary | Borosilicate/Lindemann (0.1 – 0.3 mm dia.) | Minimizes background scattering; contains volatile liquid. |

| Goniometer | Kappa or Eulerian cradle | Allows precise rotation for zone melting. |

| Cryostream | N₂ or He stream (80 K – 300 K) | Controls phase transition temperature. |

| Heat Source | IR Laser (CO₂) or Ohmic wire | Creates the molten zone for crystal selection. |

The Zone Melting Workflow

This protocol utilizes a "seed selection" strategy. We do not grow a crystal from solution; we grow a single crystal from the polycrystalline melt.

Step-by-Step Protocol

-

Capillary Loading: Fill the capillary (approx. 10 mm height) with the neat liquid propene. Flame-seal the top to create a closed system.

-

Mounting: Fix the capillary to the goniometer head using clay or epoxy. Center the liquid column in the X-ray beam path.

-

Flash Freezing: Rapidly block the cryostream (set to 100 K) to "shock" the liquid.

-

Result: A polycrystalline "powder" (opaque white solid) forms inside the capillary.

-

-

Zone Melting (The Critical Step):

-

Raise the temperature to just below the melting point (

K). -

Focus the IR laser (or heat nozzle) at the tip of the capillary.

-

Slowly translate the capillary downward through the heat source.

-

Mechanism:[1][2][3] The heat creates a molten zone.[4] As the capillary moves out of the heat and back into the cold stream, the liquid recrystallizes at the interface. The grain with the fastest growth velocity along the capillary axis will dominate, eventually forming a single crystal (transparent cylinder).

-

Visualization of the Workflow

The following diagram illustrates the decision logic and physical process of the Zone Melting technique.

Caption: Workflow for converting liquid halogenated propenes into single crystals via Zone Melting.

Part 3: Data Collection & Refinement Strategies

Once a single crystal is obtained, specific challenges related to halogens (Cl, Br, I) must be addressed.

Absorption Correction

Halogens are heavy absorbers of X-rays (especially Cu K

-

Problem: The cylindrical shape of the capillary and the heavy atoms cause significant absorption anisotropy.

-

Protocol:

-

Collect a high-redundancy dataset (Multiplicity > 4).

-

Use a Multi-Scan absorption correction (e.g., SADABS or CrysAlisPro scaling). This models the crystal as an ellipsoid and corrects intensities based on equivalent reflections measured at different azimuthal angles.

-

Validation: Check that

drops significantly after correction (e.g., from 12% to 4%).

-

Handling Disorder and Twinning

Halogenated propenes often exhibit positional disorder due to the similar steric volume of the halogen and the methyl group (in propenes) or E/Z isomerization.

-

Diagnosis: Elongated thermal ellipsoids on the halogen atoms.

-

Refinement Strategy:

-

Use the PART command (in SHELXL) to model alternative conformations.

-

Apply similarity restraints (SADI or SAME) to bond lengths if the minor component is unstable.

-

Causality: The disorder often arises because the molecule can flip 180° inside the lattice channel with minimal energy penalty.

-

Part 4: Structural Insights – Halogen Bonding

The primary scientific value of crystallizing these molecules lies in analyzing Halogen Bonding (XB) . This is a highly directional non-covalent interaction (

Geometric Criteria for Halogen Bonds

In your analysis, filter for contacts meeting these criteria:

-

Distance (

): Less than the sum of van der Waals radii ( -

Angle (

): Near linear (

Comparative Data: Halogen vs. Hydrogen Bonding

Halogen bonds in propenes often dictate the crystal packing, overriding weaker C-H

| Interaction Type | Donor | Acceptor (Y) | Typical Distance | Directionality |

| Halogen Bond | C-Br / C-I | N, O, | 2.8 – 3.2 Å | High ( |

| Hydrogen Bond | C-H (Vinyl) | F, Cl, Br | 2.5 – 2.9 Å | Low to Medium |

| Type II Halogen | C-X | X (Orthogonal) | L-shaped ( |

Note: Type II halogen-halogen contacts are attractive, whereas Type I (symmetrical collision) are repulsive.

Part 5: References

-

Boese, R., & Nussbaumer, M. (1994). In Situ Crystallization Techniques. In Organic Crystal Chemistry. IUCr/Oxford University Press.

-

Metrangolo, P., & Resnati, G. (2001). Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry – A European Journal.

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

-

Cambridge Crystallographic Data Centre (CCDC). CSD-System for Small Molecule Data.

-

Chopra, D. (2014). In situ cryocrystallization of low melting organic liquids. Journal of the Indian Institute of Science.

Sources

Physicochemical Properties and Synthetic Utility of (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene: A Technical Guide for Advanced Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a proven tactic for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the most versatile fluorinated building blocks is (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene [1].

Unlike the ubiquitous trifluoromethyl (

Physicochemical Profiling & Mechanistic Causality

The reactivity of this compound is governed by the synergistic electronic effects of its functional groups. The strong electron-withdrawing nature of both the nitro (

Quantitative Data & Synthetic Impact

| Parameter | Value | Mechanistic Causality & Synthetic Impact |

| Molecular Formula | Provides a high-density functionalization platform; introduces three distinct reactive sites (alkene, | |

| Molecular Weight | 201.96 g/mol | Low molecular weight ensures that subsequent adducts remain within Lipinski's Rule of 5 for oral bioavailability. |

| Stereochemistry | Predominantly (E)-isomer | The trans geometry minimizes steric clash during transition states, dictating highly predictable diastereoselectivity in concerted [3+2] cycloadditions. |

| Electronic Profile | Dual Electron-Withdrawing | The synergistic pull of the |

| LogP (Calculated) | ~1.8 - 3.8 | Imparts favorable lipophilicity, making it an ideal building block for enhancing the membrane permeability of drug scaffolds[3]. |

Divergent Reactivity Pathways

The true value of this compound lies in its divergent reactivity. The molecule can be channeled into three primary synthetic workflows:

-

Asymmetric Friedel-Crafts Alkylation: The highly electrophilic alkene readily accepts nucleophiles such as indoles. The use of chiral phosphoric acids allows for the enantioselective construction of stereocenters bearing the

group[2]. -

[3+2] Cycloadditions: The nitroalkene acts as a potent dipolarophile. Reaction with nitrile imines or azomethine ylides yields heavily functionalized pyrazoles or pyrrolidines, which are privileged scaffolds in agrochemical and pharmaceutical research[4].

-

Radical Functionalization: Post-cyclization, the weak

bond can be homolytically cleaved via visible-light photoredox catalysis. This generates an

Fig 1: Divergent synthetic workflows for this compound.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choices.

Protocol 1: Asymmetric Friedel-Crafts Alkylation with Indoles

Objective: Enantioselective functionalization of indoles to construct chiral fluoroalkylated stereocenters[2].

-

Step 1: Catalyst Activation. In a flame-dried Schlenk flask under an argon atmosphere, dissolve the Chiral Phosphoric Acid (CPA) catalyst (20 mol%) in a rigorously anhydrous 1:1 mixture of 1,2-dichloroethane (DCE) and benzene (1.2 mL each).

-

Causality: The non-polar solvent matrix maximizes the strength of the hydrogen-bonding transition state between the CPA and the nitro group, preventing solvent competition and ensuring rigid stereocontrol.

-

-

Step 2: Substrate Equilibration. Add this compound (0.2 mmol) to the solution and cool the system to -5 °C.

-

Causality: Lowering the temperature dampens the background (uncatalyzed) racemic reaction, ensuring that the chiral catalyst exclusively dictates the stereochemical outcome.

-

-

Step 3: Nucleophilic Addition. Slowly add the indole derivative (0.4 mmol) dropwise over 10 minutes. Stir at -5 °C for 24-48 hours.

-

Step 4: System Validation (In-Process Control). Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The reaction is deemed complete when the highly UV-active nitroalkene spot is fully consumed.

-

Step 5: Isolation & Quality Control. Quench with saturated aqueous

to neutralize the CPA. Extract with dichloromethane, dry over-

Self-Validation: Determine the enantiomeric excess (ee) using chiral stationary phase HPLC. Confirm C3-regioselectivity via

-NMR by verifying the absence of the C3-proton signal on the indole ring.

-

Protocol 2: [3+2] Cycloaddition for Pyrazole Synthesis

Objective: Synthesis of 3-(bromodifluoromethyl)-1H-pyrazoles via dipolar cycloaddition[4].

-

Step 1: Dipole Generation. Dissolve the chosen N-aryl hydrazone (1.0 mmol) in toluene (5 mL) and add a catalytic amount of trifluoroacetic acid (TFA, 10 mol%).

-

Causality: Acid catalysis accelerates the tautomerization and activation of the hydrazone into the highly reactive azomethine imine intermediate.

-

-

Step 2: Cycloaddition & Aromatization. Add this compound (1.2 mmol) in a single portion. Stir the mixture at 80 °C under an open-air atmosphere.

-

Causality: The elevated temperature overcomes the activation barrier imposed by the sterically hindered

group. Atmospheric oxygen (

-

-

Step 3: System Validation (In-Process Control). Monitor via LC-MS. The disappearance of the

corresponding to the hydrazone and the appearance of the aromatized pyrazole mass confirms successful cycloaddition and oxidation. -

Step 4: Isolation & Quality Control. Remove the solvent under reduced pressure and purify via flash column chromatography.

-

Self-Validation: Utilize

-NMR to confirm the integrity of the

-

References

- This compound - Benchchem. Benchchem.

- The Asymmetric Friedel–Crafts Reaction of Indoles with Fluoroalkylated Nitroalkenes Catalyzed by Chiral Phosphoric Acid. Chinese Academy of Sciences (CAS).

- 3-(Bromodifluoromethyl)-1H-pyrazole - Benchchem. Benchchem.

- The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society (ACS).

- 3-(1-bromo-1,1-difluoro-3-nitropropan-2-yl)-2-methyl-1H-indole. MolAid.

Sources

Technical Guide: Stability and Storage of Fluorinated Nitroalkenes

This technical guide details the stability profiles, decomposition mechanisms, and rigorous storage protocols for fluorinated nitroalkenes. It is designed for researchers requiring high-fidelity preservation of these versatile but reactive intermediates.

Executive Summary

Fluorinated nitroalkenes (e.g.,

While this reactivity makes them excellent Michael acceptors, it renders them inherently unstable. Without precise environmental control, they undergo rapid polymerization , hydrolysis , and isomerization . This guide provides a self-validating system to maintain their integrity.

Chemical Stability Profile

The stability of fluorinated nitroalkenes is dictated by the position of the fluorine atom relative to the nitro group.

Electronic & Steric Factors

-

-Trifluoromethyl Nitroalkenes: These are generally more stable than their non-fluorinated counterparts due to steric shielding by the

-

-Fluoro Nitroalkenes: These are highly sensitive . The fluorine atom directly attached to the

-

Polymerization Risk: The combination of a polarized double bond and the absence of steric bulk (in some derivatives) makes these compounds prone to both anionic and radical polymerization.

Decomposition Mechanisms

The primary decomposition pathways are water-mediated hydrolysis and polymerization.

Diagram 1: Decomposition Cascade

This diagram illustrates the mechanistic flow from exposure to moisture/base to irreversible degradation.

Caption: Mechanistic pathways for fluorinated nitroalkene decomposition triggered by moisture or base.

Storage & Handling Protocols

To ensure long-term stability, a "Cold, Dark, and Inert" protocol is mandatory.

The Storage Matrix

| Parameter | Requirement | Scientific Rationale |

| Temperature | -20°C to -80°C | Arrhenius suppression of polymerization rates. |

| Atmosphere | Argon or Nitrogen | Oxygen can initiate radical chains; moisture triggers hydrolysis. |

| Container | Amber Glass / Foil | Prevents photo-induced |

| Solvent | None (Neat) | Storage in solution is risky due to potential solvent peroxides or wetness. |

| Stabilizer | BHT (0.1%) | Optional: Scavenges radicals to prevent polymerization. |

Handling Workflow (Self-Validating)

Every time a batch is accessed, the following logic must be applied to prevent "silent" degradation where the compound looks pure but has polymerized.

Diagram 2: Storage & Usage Decision Tree

Follow this workflow to validate compound integrity before use.

Caption: Decision logic for accessing and validating stored fluorinated nitroalkenes.

Experimental Workflows: Synthesis & Purification

The most critical failure point is purification . Standard silica gel is acidic and often catalyzes the decomposition of fluorinated nitroalkenes during column chromatography.[2]

Purification Protocol: Deactivated Silica Gel

Objective: Isolate pure nitroalkene without triggering polymerization.

-

Preparation: Slurry silica gel in the eluent (e.g., Hexanes/EtOAc).

-

Deactivation: Add 1% v/v Triethylamine (Et3N) to the slurry.[2] Stir for 5 minutes.

-

Flushing: Flush the column with 2-3 column volumes of the eluent without amine before loading the sample.

-

Reason: Removes excess free amine which could nucleophilically attack the nitroalkene.

-

-

Elution: Run the column quickly using cold solvents if possible.

Workup Precautions

-

Quenching: Never quench reactions involving these intermediates with strong base (NaOH/KOH). Use saturated

or dilute HCl at -

Drying: Use anhydrous

rather than

Safety & Toxicology

-

Lachrymators: Many fluorinated nitroalkenes are potent lachrymators (tear agents). Handle only in a fume hood.

-

HF Generation: If the compound decomposes (especially

-fluoro variants), it may release Hydrogen Fluoride (HF) .-

Protocol: If a stored vial shows pressure buildup or etching of the glass, do not open it. Treat it as an HF hazard.

-

References

-

Managing the stability of nitroalkenes during workup and purification. BenchChem Technical Guides. Source:

-

Trifluoromethylation of Secondary Nitroalkanes. Organic Letters, 2017. Source:

-

Enantioselective organoc

-trifluoromethyl nitroalkenes. PubMed, 2015. Source: -

Nitroxide-Mediated Controlled Radical Copolymeriz

-Trifluoromethylstyrenes. MDPI Polymers, 2024. Source: -

Reaction between

-fluoro-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sci-rad.com [sci-rad.com]

- 6. researchgate.net [researchgate.net]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. videleaf.com [videleaf.com]

- 9. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trifluoromethylative and Pentafluoroethylative Heterofunctionalization (C–O, C–S, and C–N) of Alkenes Using Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

Safe Handling and Strategic Utilization of Brominated Fluorocarbons in Drug Discovery

Executive Summary: The Dual Nature of Bromofluorocarbons

In modern drug discovery, brominated fluorocarbons (BFCs) serve as critical synthons for introducing fluorine motifs (e.g.,

This guide provides a technical framework for the safe manipulation of BFCs, moving beyond basic safety data sheets (SDS) to address the specific exigencies of high-throughput medicinal chemistry and process development.

Physicochemical Profiling & Hazard Identification

BFCs range from gases (Halons) to volatile liquids. Their high vapor pressure and density pose unique ventilation challenges.

Table 1: Profile of Common Brominated Fluorocarbons in Synthesis

| Compound | CAS No. | State (STP) | Key Hazard | Synthesis Application |

| Bromotrifluoromethane (Halon 1301) | 75-63-8 | Gas | Asphyxiant, ODP | Trifluoromethylation reagent (radical source) |

| Dibromodifluoromethane (Halon 1202) | 75-61-6 | Volatile Liquid | Narcotic, Hepatotoxic | Difluorocarbene precursor; Gem-difluorination |

| Ethyl Bromodifluoroacetate | 667-27-6 | Liquid | Lachrymator, Corrosive | Reformatsky reagent for |

| 1-Bromo-1-fluoroethane | 762-49-2 | Volatile Liquid | Flammable, Toxic | Fluoroethylation; Chiral building block |

Critical Hazard Mechanism:

-

Thermal Decomposition: Upon contact with hot surfaces (>200°C) or open flames, BFCs undergo pyrolysis to release Hydrogen Bromide (HBr) , Hydrogen Fluoride (HF) , and Carbonyl Fluoride (

) . The latter is an analog of phosgene and is acutely toxic. -

Anoxic Risk: Gases like Halon 1301 are heavier than air (Density ~5-6 g/L). In poorly ventilated spaces, they stratify at floor level, displacing oxygen without warning.

Engineering Controls & Containment Strategies

Standard laboratory ventilation is often insufficient for gaseous BFCs due to their high density.

-

Primary Containment: All handling of liquid BFCs must occur within a certified chemical fume hood operating at a face velocity of 100 fpm (0.5 m/s).

-

Gaseous Reagents: When using gaseous BFCs (e.g., Halon 1301) from cylinders:

-

Use a gas cabinet with dedicated exhaust.

-

Install low-level oxygen sensors (set to alarm at <19.5%

) near the floor of the usage area.

-

-

Cold Traps: Vacuum lines used to remove excess BFCs must be equipped with liquid nitrogen-cooled traps to prevent pump oil contamination and exhaust release.

Personal Protective Equipment (PPE) Matrix

The "standard" nitrile glove is often inadequate for halogenated solvents due to rapid permeation.

-

Hand Protection:

-

Splash Contact: Double-gloved Nitrile (minimum 5 mil outer).

-

Immersion/High Exposure:Silver Shield® (Laminate) or Viton® gloves are required. Halogenated hydrocarbons can permeate nitrile in <5 minutes.

-

-

Respiratory Protection:

-

In scenarios where engineering controls fail (e.g., spill cleanup outside a hood), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory. Note that standard OV cartridges may have short breakthrough times; supplied air (SCBA) is required for large releases of gaseous BFCs.

-

Operational Protocol: Safe Synthesis Workflow

The following protocol outlines the safe use of Ethyl Bromodifluoroacetate in a Reformatsky-type reaction, a common workflow in drug development.

Phase A: Reagent Transfer

-

Inspect Glassware: Use only oven-dried, crack-free glassware. BFCs can hydrolyze in the presence of moisture to release HF, etching glass and compromising structural integrity.

-

Cannula Transfer: Do not pour volatile BFCs. Use positive pressure (inert gas) cannula transfer or a gas-tight syringe for volumes <20 mL.

-

Cooling: Pre-cool the receiving flask to -78°C or 0°C (depending on protocol) to minimize vaporization during addition.

Phase B: Reaction & Quenching

-

The Exotherm Hazard: Reaction with active metals (Zn, Mg) is highly exothermic. Add the BFC dropwise to the metal suspension.

-

Quenching:

-

Do NOT quench directly with water if unreacted BFC is present.

-

Use a dilute acid (e.g., 1M HCl) or saturated

solution added slowly at low temperature. -

Why? Rapid hydrolysis of residual gem-bromofluoro moieties can generate a burst of HF and HBr.

-

Phase C: Waste Management

-

Segregation: Segregate BFC waste into "Halogenated Organic Waste" containers.

-

Labeling: Explicitly label "Contains Fluorinated Compounds - Potential HF Generation."

-

Disposal: Incineration at high temperature (>1100°C) with caustic scrubbing is the only validated destruction method to prevent emission of persistent organic pollutants (POPs).

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process for PPE selection and the emergency response workflow.

Diagram 1: PPE Selection & Handling Logic

Caption: Decision matrix for selecting Engineering Controls and PPE based on physical state and exposure risk.

Diagram 2: Emergency Response Workflow (Leak/Spill)

Caption: Step-by-step emergency response protocol distinguishing between minor spills and major gas releases.

Emergency Medical Protocols

-

Inhalation: Move victim to fresh air immediately.[1] If breathing is labored, administer oxygen.[2] Note: Inhalation of high concentrations of halogenated hydrocarbons can sensitize the heart to catecholamines (epinephrine), leading to fatal arrhythmias. Avoid administering epinephrine unless absolutely necessary for anaphylaxis.

-

Skin Contact: Drench with water for 15 minutes. If frostbite (from compressed gas) occurs, do not rub; flush with lukewarm water.[3]

-

HF Exposure: If decomposition is suspected (burning sensation), treat as an HF burn: apply Calcium Gluconate gel immediately and seek emergency medical attention.

References

-

SynQuest Laboratories. (2017).[1] Safety Data Sheet: Dibromodifluoromethane. 1[4]

-

Kidde Technologies. (2022). Safety Data Sheet: Bromotrifluoromethane (Halon 1301). 3

-

BenchChem. (2025).[5] Proper Disposal of Bromo-PEG24-Boc: A Guide for Laboratory Professionals. 5

-

Stanford University EHS. (2021). Personal Protective Equipment Requirements & Chemical Safety. 6

-

Alfa Chemistry. Fluoropolymer Chemical Compatibility Chart. 7

Sources

- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 2. saferack.com [saferack.com]

- 3. kiddetechnologies.com [kiddetechnologies.com]

- 4. FKM (Fluorine Kautschuk Material) – Chemical Compatibility Chart [blog.darwin-microfluidics.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 7. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

Methodological & Application

Technical Application Note: Strategic Deployment of (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene in [3+2] Cycloadditions

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic deployment of (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene (BDFNE) in [3+2] cycloaddition reactions.

This guide synthesizes established protocols from the homologous trihalonitropropene series (e.g., 3,3,3-trifluoro- and 3,3,3-tribromo-1-nitroprop-1-ene) to provide a high-fidelity workflow for this specific difluoro-bromo analog.

Introduction & Strategic Value

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. The difluoromethylene (

This compound (BDFNE) is a "linchpin" reagent that combines three distinct reactivities:

-

Electron-Deficient Alkene: The nitro group lowers the LUMO energy, making the double bond a highly reactive dipolarophile for [3+2] cycloadditions.

-

Regio-Director: The strong electron-withdrawing nature of the nitro group directs regioselectivity with high predictability.

-

Latent Functional Handle: Unlike trifluoromethyl analogs (

), the bromodifluoromethyl (

Mechanistic Foundation & Regiochemistry

Understanding the Frontier Molecular Orbital (FMO) interactions is critical for experimental success.

FMO Theory and Reactivity

The reaction proceeds via a Normal Electron Demand (NED) mechanism.

-

Dipole (HOMO): Electron-rich species (Nitrones, Diazo compounds, Nitrile oxides).

-

Dipolarophile (LUMO): BDFNE. The nitro group significantly lowers the LUMO energy, accelerating the reaction compared to non-nitrated fluoroalkenes.

Regioselectivity (The "Nitro-Control" Rule)

Based on extensive studies of the homologous 3,3,3-trihalonitropropenes by Jasiński et al., the regiochemistry is controlled by the polarization of the alkene.

-

-Carbon (C3): The carbon bearing the

-

-Carbon (C2): The carbon bearing the

Target Product Topology:

-

Nitrones: Yield 5-bromodifluoromethyl-4-nitroisoxazolidines .

-

Diazo Compounds: Yield 3-bromodifluoromethyl-4-nitropyrazolines (often followed by tautomerization or elimination).

Visualizing the Reaction Pathway

Caption: Mechanistic flow of [3+2] cycloaddition emphasizing FMO interactions and regiochemical locking.

Experimental Protocols

Materials & Safety

-

Reagent: this compound (BDFNE). Note: If not commercially available, synthesize via nitration of 3-bromo-3,3-difluoropropene using

or similar oxidative nitration protocols adapted from trifluoropropene. -

Dipoles: C-phenyl-N-methylnitrone (Model Nitrone), Ethyl diazoacetate (Model Diazo).

-

Solvents: Toluene (Anhydrous), DCM, or Ethanol (Green alternative).

-

Hazards: Nitroalkenes are lachrymators and potential sensitizers. Handle in a fume hood.

Protocol A: Synthesis of Isoxazolidines (Nitrone Cycloaddition)

Objective: Synthesis of trans-2-methyl-3-phenyl-4-nitro-5-(bromodifluoromethyl)isoxazolidine.

Step-by-Step Procedure:

-

Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Nitrone (1.0 mmol, 1.0 equiv) in anhydrous Toluene (5 mL).

-

Addition: Add BDFNE (1.1 mmol, 1.1 equiv) dropwise via syringe.

-

Why: A slight excess of the volatile nitroalkene ensures complete consumption of the limiting nitrone.

-

-

Reaction: Stir the mixture at Room Temperature (20-25°C) for 24 hours under an inert atmosphere (

or Ar).-

Optimization: If TLC shows slow conversion after 6h, warm to 50°C. High temperatures (>80°C) may degrade the nitroalkene.

-

-

Monitoring: Monitor by TLC (SiO2, Hexane/EtOAc 4:1). The product usually moves slower than the nitroalkene but faster than the nitrone.

-

Work-up: Evaporate the solvent under reduced pressure (Rotavap) at <40°C.

-

Caution: Do not overheat; nitro-isoxazolidines can undergo retro-cycloaddition or elimination.

-

-

Purification: Purify the crude residue via Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient of Hexane

Hexane/EtOAc (90:10). -

Note: Avoid chloroform/methanol if the product is acid-sensitive.

-

Data Interpretation (Expected):

-

Yield: 75-90%.

-

Stereochemistry: The trans-relationship between H-3 and H-4 is typically favored (thermodynamic control), though cis-kinetic products may be observed at lower temperatures.

-

NMR Signature: Look for the characteristic doublet of doublets for the H-4 proton (bearing the

) at

Protocol B: Synthesis of Pyrazolines (Diazo Cycloaddition)

Objective: Synthesis of functionalized pyrazolines using Diazo compounds.

Step-by-Step Procedure:

-

Preparation: Dissolve BDFNE (1.0 mmol) in Diethyl Ether or DCM (5 mL) at 0°C.

-

Addition: Add the Diazo compound (e.g., Phenyldiazomethane or Ethyl diazoacetate) (1.2 mmol) slowly.

-

Observation: Evolution of

gas may occur if spontaneous elimination happens, but typically the pyrazoline forms first.

-

-

Reaction: Stir at 0°C for 2 hours, then warm to RT for 12 hours.

-

Work-up: Evaporate solvent.

-

Purification: Column chromatography (Hexane/EtOAc).

Quantitative Data Summary

| Parameter | Nitrone Protocol (Isoxazolidine) | Diazo Protocol (Pyrazoline) |

| Limiting Reagent | Nitrone | Nitroalkene |

| Stoichiometry | 1 : 1.1 (Dipole : Alkene) | 1 : 1.2 (Alkene : Dipole) |

| Solvent | Toluene / Benzene | Et2O / DCM |

| Temperature | 20°C - 50°C | 0°C - 20°C |

| Time | 12 - 24 h | 2 - 12 h |

| Regioselectivity | >95:5 (5-subst-4-nitro) | >90:10 (3-subst-4-nitro) |

| Major Product | 4-nitro-5-( | 4-nitro-3-( |

Downstream Applications (The "Br" Advantage)

The presence of the bromine atom in BDFNE distinguishes it from standard trifluoromethyl reagents. It serves as a handle for further diversification.[1]

Workflow: Radical Cross-Coupling

-

Substrate: 5-bromodifluoromethyl-isoxazolidine (from Protocol A).

-

Reagents: Allyltributyltin (1.5 equiv), AIBN (0.1 equiv).

-

Conditions: Reflux in Benzene/Toluene.

-

Result: Substitution of Br with Allyl group, yielding a functionalized difluoroalkyl heterocycle .

Caption: Post-cycloaddition functionalization utilizing the reactive C-Br bond.

References

-

Jasiński, R., et al. "The First Examples of [3+2] Cycloaddition Reactions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene."[2] Materials, vol. 15, no.[2] 21, 2022. Link

-

Zawadzińska, K., et al. "Synthesis and physical properties of the (E)-3,3,3-tribromo-1-nitroprop-1-ene."[3] Scientiae Radices, vol. 4, no.[1][2][3][4] 3, 2025.[3][5] Link

-

Kuzhaeva, A.A., et al. "1-Bromo-3,3,3-trifluoro-1-nitropropene: Synthesis and reaction with phenyl azide."[6][7] Russian Journal of Organic Chemistry, vol. 52, 2016.[7] Link

-

PubChem Compound Summary. "3-Bromo-3,3-difluoroprop-1-ene." National Center for Biotechnology Information. Link

-

Chakraborty, A., et al. "Synthesis and Reactivity of 2-Diazo-1,1,3,3,3-Pentafluoropropyl Phosphonate." Constructor University, 2023. Link

Sources

- 1. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sci-rad.com [sci-rad.com]

- 4. researchgate.net [researchgate.net]

- 5. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-Bromo-3,3,3-trifluoro-1-nitropropene: Synthesis and reaction with phenyl azide | Sciact - cris system [sciact.nioch.nsc.ru]

Synthesis of heterocyclic compounds using fluorinated nitropropenes

Application Note: Synthesis of Heterocyclic Compounds Using Fluorinated Nitropropenes

Executive Summary

Fluorinated heterocycles are cornerstones of modern medicinal chemistry, offering improved metabolic stability, lipophilicity, and bioavailability compared to their non-fluorinated counterparts. 3,3,3-Trifluoro-1-nitropropene (TNP) and its derivatives represent a class of "privileged" building blocks. They combine the high electrophilicity of the nitroalkene moiety with the bioisosteric value of the trifluoromethyl (

This guide provides three field-validated protocols for synthesizing high-value fluorinated heterocycles—Chromenes, Pyrazoles, and Pyrroles —using TNP. Unlike generic reviews, this document focuses on actionable bench protocols, mechanistic causality, and safety-critical handling of these lachrymatory reagents.

Safety & Handling (Critical)

-

Lachrymator Hazard: Fluorinated nitropropenes are potent lachrymators and skin irritants. All operations must be performed in a well-ventilated fume hood.

-

Instability: The nitro-vinyl bond is electron-deficient and susceptible to polymerization. Store TNP at 4°C under an inert atmosphere.

-

Explosion Risk (Diazo Protocols): Protocol 2 involves 1,3-dipoles.[1] If using diazo compounds, use blast shields and avoid metal spatulas. The preferred protocol below uses in situ generated nitrilimines to mitigate this risk.

Reagent Profile: 3,3,3-Trifluoro-1-nitropropene (TNP)

TNP acts as a "chemical chameleon," capable of participating in multiple reaction manifolds due to the strong electron-withdrawing nature of both the

Reactivity Profile (DOT Visualization):

Figure 1: Reactivity profile of TNP demonstrating its versatility as an electrophile and cycloaddition partner.

Protocol 1: Synthesis of -Chromenes via Organocatalytic Cascade

Target: 3-Nitro-2-(trifluoromethyl)-2H-chromenes. Mechanism: Base-mediated oxa-Michael addition followed by intramolecular Henry (nitro-aldol) condensation and dehydration.

Rationale

This "one-pot" cascade efficiently constructs the benzopyran core. The

Materials

-

Substrate: Salicylaldehyde derivative (1.0 equiv)

-

Reagent: 3,3,3-Trifluoro-1-nitropropene (TNP) (1.1 equiv)

-

Catalyst: Triethylamine (

) (0.2 equiv) or chiral thiourea for asymmetric variants. -

Solvent: Toluene or DCM (0.5 M concentration).

Step-by-Step Protocol

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the salicylaldehyde (1.0 mmol) in Toluene (2.0 mL).

-

Addition: Add TNP (1.1 mmol, 155 mg) in one portion.

-

Catalysis: Cool the mixture to 0°C (ice bath) to control the exotherm. Add

(0.2 mmol, 28-

Note: The solution typically turns deep yellow/orange due to the formation of the phenoxide intermediate.

-

-

Reaction: Remove the ice bath and stir at room temperature (25°C) for 2–4 hours. Monitor by TLC (hexane/EtOAc 8:1). The intermediate nitro-aldol adduct may be visible; prolonged stirring ensures dehydration to the chromene.

-

Workup: Dilute with EtOAc (20 mL) and wash with 1M HCl (10 mL) to remove the amine catalyst. Wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography on silica gel.

-

Eluent: Non-polar gradient (100% Hexane

5% EtOAc/Hexane). Nitro-chromenes are often bright yellow solids.

-

Mechanistic Pathway (DOT Visualization):

Figure 2: Cascade mechanism for chromene synthesis. The sequence is driven by the restoration of aromaticity in the final step.

Protocol 2: Synthesis of -Pyrazoles via [3+2] Cycloaddition

Target: 1-Aryl-3-trifluoromethyl-pyrazoles. Mechanism: Regioselective [3+2] cycloaddition of nitrilimines (generated in situ) with TNP, followed by oxidative aromatization.[1]

Rationale

Direct use of diazo compounds can be hazardous. This protocol uses hydrazonoyl chlorides as stable precursors to nitrilimines. The reaction is highly regioselective due to the electronic polarization of TNP.

Materials

-

Precursor: Trifluoroacetaldehyde hydrazonoyl chloride (or aryl hydrazonoyl chloride) (1.0 equiv).

-

Reagent: TNP (1.2 equiv).

-

Base: Triethylamine (1.2 equiv) (to generate the dipole).

-

Solvent: THF or Toluene.

Step-by-Step Protocol

-

Dipole Generation: Dissolve the hydrazonoyl chloride (1.0 mmol) and TNP (1.2 mmol) in dry THF (5 mL) under Nitrogen.

-

Cycloaddition: Add

(1.2 mmol) dropwise over 10 minutes at room temperature.-

Observation: Precipitation of triethylamine hydrochloride salts indicates the formation of the nitrilimine dipole.

-

-

Reflux: Heat the mixture to 60°C for 4 hours. This promotes the [3+2] cycloaddition to form the pyrazoline intermediate.

-

Oxidation (Aromatization):

-

Method A (Spontaneous): Often, the nitro-pyrazoline eliminates

spontaneously or upon heating to give the pyrazole. -

Method B (Chemical): If the intermediate is stable, add

(5 equiv) or DDQ (1.1 equiv) and stir at RT for 2 hours to force aromatization.

-

-

Workup: Filter through a Celite pad to remove salts/oxidant. Concentrate the filtrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Data Table: Typical Yields

| Substrate (Hydrazonoyl-Cl) | R-Group | Yield (%) | Regioselectivity |

| N-Phenyl-C-phenyl | Ph | 82% | >95:5 |

| N-(4-Cl-Ph)-C-phenyl | 4-Cl-Ph | 78% | >95:5 |

| N-(4-OMe-Ph)-C-phenyl | 4-OMe-Ph | 85% | >95:5 |

Protocol 3: Synthesis of -Pyrroles via Barton-Zard Reaction

Target: Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylates. Mechanism: Base-induced addition of isocyanoacetate to TNP followed by cyclization.

Rationale

The Barton-Zard reaction is the most direct route to pyrroles from nitroalkenes. The isocyanoacetate acts as a "C-N-C" synthon. The

Step-by-Step Protocol

-

Setup: Dissolve TNP (1.0 mmol) and Ethyl Isocyanoacetate (1.0 mmol) in THF (3 mL) or Ethanol.

-

Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 equiv) dropwise at 0°C.

-

Note: DBU is preferred over weaker bases to ensure rapid deprotonation and cyclization.

-

-

Reaction: Allow to warm to room temperature and stir for 2–6 hours.

-

Quench: Quench with saturated

solution. -

Extraction: Extract with DCM (3x).

-

Purification: The product is a 3,4-disubstituted pyrrole. Purify via column chromatography.[2][3]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Chromene) | Incomplete dehydration | Add molecular sieves (4Å) or increase temperature to 40°C. |

| Polymerization of TNP | Basic conditions too harsh | Add base slowly at 0°C; dilute reaction mixture. |

| Regioisomer Mix (Pyrazole) | Dipole sterics | Use bulkier bases or switch solvent to Toluene to enhance |

| TNP Degradation | Wet solvent | TNP is sensitive to hydrolysis. Use anhydrous solvents and flame-dried glassware. |

References

-

Korotaev, V. Y., et al. "Synthesis of 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromenes by tandem condensation..." Chemistry of Heterocyclic Compounds, 2013.

-

Muzalevskiy, V. M., et al. "Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles..."[4] Organic Letters, 2021.

-

Zhang, N., et al. "Regioselective [3+2] cycloaddition of di/trifluoromethylated hydrazonoyl chlorides..." Organic & Biomolecular Chemistry, 2023.

-

Pattanayak, P., & Chatterjee, T. "Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem..." The Journal of Organic Chemistry, 2023.

-

Anisimova, N. A., et al. "1-Bromo-3,3,3-trifluoro-1-nitropropene: Synthesis and reaction..." Russian Journal of Organic Chemistry, 2016.

Sources

Application Notes and Protocols for (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene as a Michael Acceptor

Introduction: The Strategic Value of Fluorinated Building Blocks in Synthesis

In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing motifs is a cornerstone strategy for modulating molecular properties. The difluoromethyl (-CF2H) and related difluorinated groups are of particular interest. They can act as bioisosteres for common functionalities like hydroxyl, thiol, or amine groups, enhancing metabolic stability, membrane permeability, and binding affinity through their unique electronic and steric properties.[1][2] The reagent, (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene, represents a highly versatile and reactive platform for introducing the valuable gem-difluoroallyl functionality into a wide range of molecular scaffolds.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a potent Michael acceptor. We will delve into its synthesis, explore its reactivity in detail, and provide step-by-step protocols for its application in Michael addition reactions, a fundamental carbon-carbon bond-forming transformation.[3][4]

Reactivity and Mechanistic Considerations

The reactivity of this compound as a Michael acceptor is dictated by the synergistic electronic effects of its constituent functional groups. The potent electron-withdrawing nature of the nitro group, in conjunction with the inductive effect of the two fluorine atoms, renders the β-carbon of the alkene highly electrophilic and susceptible to nucleophilic attack.[5]

The general mechanism for the Michael addition of a carbon nucleophile, such as an enolate, to this compound is depicted below. The reaction commences with the conjugate addition of the nucleophile to the β-carbon, forming a nitronate intermediate. Subsequent protonation yields the final adduct.

Caption: Generalized mechanism of Michael addition to this compound.

An important consideration is the potential for subsequent reactions involving the C-Br bond. Depending on the reaction conditions and the nature of the nucleophile, elimination of HBr or nucleophilic substitution at the bromine-bearing carbon could occur. Researchers should be mindful of these possibilities and characterize their products thoroughly.

Proposed Synthesis of this compound

Caption: Proposed synthetic route to the target Michael acceptor.

Step 1: Oxidative Cleavage to 2-bromo-2,2-difluoroacetaldehyde. The first step involves the oxidative cleavage of the double bond of 3-bromo-3,3-difluoropropene to yield the corresponding aldehyde. Ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide or triphenylphosphine) is a standard and effective method for this transformation.